3-Aminofuro[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Aminofuro[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both furan and pyridine rings fused togetherIt has been found to exhibit antiproliferative, antitumor, and antimicrobial activities, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminofuro[2,3-b]pyridine-2-carboxylic acid typically involves the functionalization of the furopyridine core. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at position 2 of the furopyridine system, leading to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes involving chlorination and nucleophilic substitution reactions are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Aminofuro[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the furopyridine core.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-position of the furopyridine system.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: N-chlorosuccinimide is used for chlorination, followed by nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-Aminofuro[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is considered a potential anticancer drug and has shown antioxidant effects.
Mechanism of Action
The mechanism of action of 3-Aminofuro[2,3-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Antiproliferative Activity: The compound inhibits the proliferation of cancer cells by interfering with specific cellular pathways.
Antimicrobial Activity: It disrupts the microbial cell membrane or inhibits essential enzymes required for microbial growth.
Antioxidant Effect: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid: Similar in structure but contains a thiophene ring instead of a furan ring.
2-Aminofuro[2,3-b]pyridine-3-carboxylic acid: Similar but with different positions of the amino and carboxylic acid groups.
Uniqueness
3-Aminofuro[2,3-b]pyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-aminofuro[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILBGSZWJUISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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